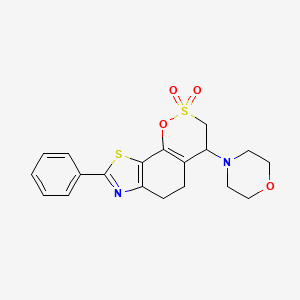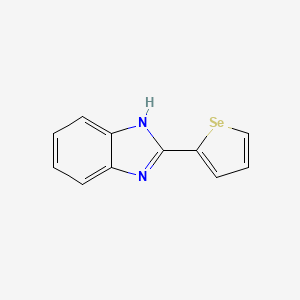
2-(2-Selenophenyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Selenophenyl)-1H-benzimidazole is an organic compound that features a benzimidazole core substituted with a selenophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Selenophenyl)-1H-benzimidazole typically involves the reaction of 2-selenophenylamine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Selenophenyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The selenophenyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Selenophenyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and semiconductors.
Mecanismo De Acción
The mechanism of action of 2-(2-Selenophenyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The selenophenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the benzimidazole core can interact with nucleic acids and proteins, modulating their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Thiophenyl)-1H-benzimidazole: Similar structure but with a sulfur atom instead of selenium.
2-(2-Furanyl)-1H-benzimidazole: Similar structure but with an oxygen atom instead of selenium.
2-(2-Pyrrolyl)-1H-benzimidazole: Similar structure but with a nitrogen atom instead of selenium.
Uniqueness
2-(2-Selenophenyl)-1H-benzimidazole is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium-containing compounds often exhibit enhanced redox activity and can interact with biological systems in ways that sulfur, oxygen, or nitrogen analogs cannot.
Propiedades
Número CAS |
59918-84-2 |
|---|---|
Fórmula molecular |
C11H8N2Se |
Peso molecular |
247.17 g/mol |
Nombre IUPAC |
2-selenophen-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H8N2Se/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7H,(H,12,13) |
Clave InChI |
VPDDHKWMFCEDJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C[Se]3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



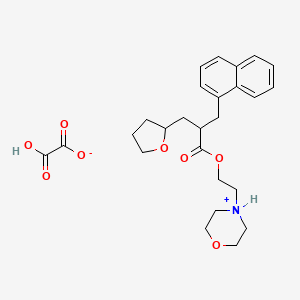
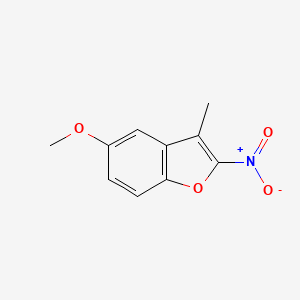





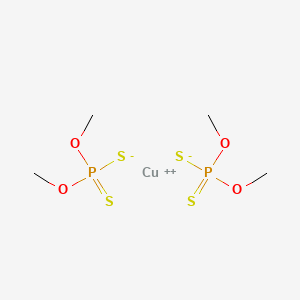
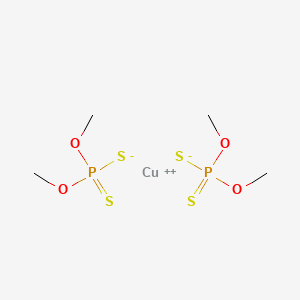


![(3R,4R,5S,7R)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-5-carboximidamide](/img/structure/B12807487.png)
